1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS number and structure
1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid CAS number and structure
Executive Summary
1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 696647-78-6 ) represents a specialized scaffold in medicinal chemistry, belonging to the class of
This compound serves as a critical building block in the synthesis of peptidomimetics and small-molecule inhibitors. Its structural rigidity, provided by the lactam ring, combined with the lipophilic anchor of the cyclopentyl group, makes it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and voltage-gated ion channels, specifically Nav1.8 (pain modulation) and Matrix Metalloproteinases (MMPs) .
Chemical Identity & Structural Analysis[1][2][3][4]
Core Identifiers
| Parameter | Detail |
| CAS Number | 696647-78-6 |
| IUPAC Name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| SMILES | C1CCC(C1)N2CC(CC2=O)C(=O)O |
| InChI Key | DZQZKPNTCXAUKJ-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
Stereochemical Considerations
The C3 position is a chiral center. While CAS 696647-78-6 typically refers to the racemic mixture, enantioselective synthesis or chiral resolution is often required for pharmaceutical applications to isolate the (3S) or (3R) enantiomer, depending on the target binding pocket topology.
Synthetic Methodology: The "Green" Itaconic Route
The most robust and atom-economical synthesis involves the condensation of itaconic acid with cyclopentylamine . This reaction proceeds via an aza-Michael addition followed by a thermal cyclodehydration (lactamization).
Reaction Mechanism
-
Nucleophilic Attack: The amine nitrogen of cyclopentylamine attacks the
-carbon of the itaconic acid double bond (Michael addition). -
Cyclization: The resulting intermediate undergoes intramolecular condensation between the secondary amine and the
-carboxylic acid group, releasing water to form the -lactam ring.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid on a 50 mmol scale.
Reagents:
-
Itaconic Acid: 6.51 g (50 mmol)
-
Cyclopentylamine: 4.26 g (50 mmol)
-
Solvent: Deionized Water (20 mL) or Toluene (for azeotropic distillation)
Step-by-Step Workflow:
-
Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Itaconic Acid (1.0 eq) in water.
-
Addition: Add Cyclopentylamine (1.0 eq) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 40°C during addition.
-
Reflux: Heat the mixture to reflux (100°C) for 12–24 hours.
-
Validation Check: Monitor by TLC (MeOH:DCM 1:9). The disappearance of the itaconic acid spot indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify with 1N HCl to pH ~2 to protonate the carboxylate.
-
If a solid precipitates, filter and wash with cold water.
-
If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.
Synthesis Pathway Diagram
Figure 1: Atom-economical synthesis pathway via aza-Michael addition and cyclodehydration.
Pharmaceutical Applications & Biological Utility[3][5][6][7]
Nav1.8 Inhibition (Pain Management)
Recent medicinal chemistry campaigns have identified 5-oxopyrrolidine-3-carboxamides as potent inhibitors of Nav1.8 , a voltage-gated sodium channel expressed in nociceptors.
-
Mechanism: The pyrrolidinone core mimics the transition state of peptide bonds, while the cyclopentyl group provides necessary hydrophobic interactions within the channel's voltage-sensing domain.
-
Utility: Treatment of neuropathic pain, chronic itch, and cough disorders.
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of 5-oxopyrrolidine-3-carboxylic acid act as zinc-binding groups (ZBG) or peptidomimetic backbones in MMP inhibitors.
-
Target: MMP-2 and MMP-9.
-
Therapeutic Area: Anti-inflammatory agents and metastasis prevention in oncology.
Therapeutic Logic Flow
Figure 2: Pharmacological cascade showing primary molecular targets and downstream therapeutic outcomes.
Analytical Characterization
To validate the synthesis of CAS 696647-78-6, the following spectral data is expected:
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (DMSO-d6) | -COOH (Carboxylic acid proton) | |
| N-CH (Cyclopentyl methine) | ||
| Ring | ||
| Ring CH (C3 proton) | ||
| Ring | ||
| Cyclopentyl | ||
| LC-MS (ESI+) | m/z = 198.1 | Protonated molecular ion |
| IR Spectroscopy | 1700-1730 | C=O (Carboxylic Acid) |
| 1640-1680 | C=O (Lactam Amide) |
References
-
PubChem. (n.d.). 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. PubMed Central. Retrieved January 29, 2026, from [Link]
-
MDPI. (2023).[5] Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Retrieved January 29, 2026, from [Link]
Sources
- 1. PubChemLite - 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (C10H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | 696647-78-6 [sigmaaldrich.com]
- 3. 1-cyclopentyl-5-oxo-pyrrolidine-3-carboxylic acid,(CAS# 696647-78-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | 696647-78-6 [sigmaaldrich.com]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
